3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine

Kinase inhibitor design Hydrogen bonding Membrane permeability

3-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1638767-94-8) is a disubstituted 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivative bearing a terminal ethynyl group at the C3 position and a methyl substituent on the pyrrole nitrogen (N1). With a molecular weight of 156.18 g/mol, a computed XLogP3-AA of 1.5, zero hydrogen bond donor atoms, a single hydrogen bond acceptor, and a topological polar surface area of 17.8 Ų, this compound occupies a specific property niche among heterocyclic building blocks.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 1638767-94-8
Cat. No. B13012277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
CAS1638767-94-8
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1N=CC=C2)C#C
InChIInChI=1S/C10H8N2/c1-3-8-7-12(2)10-9(8)5-4-6-11-10/h1,4-7H,2H3
InChIKeyWZOCBDDYBTWOGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1638767-94-8): Core Physicochemical Identity and Compound Class Context


3-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1638767-94-8) is a disubstituted 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivative bearing a terminal ethynyl group at the C3 position and a methyl substituent on the pyrrole nitrogen (N1). With a molecular weight of 156.18 g/mol, a computed XLogP3-AA of 1.5, zero hydrogen bond donor atoms, a single hydrogen bond acceptor, and a topological polar surface area of 17.8 Ų, this compound occupies a specific property niche among heterocyclic building blocks [1]. The 7-azaindole scaffold is recognized as a privileged structure in kinase inhibitor design because its pyrrole NH and pyridine N can form a bidentate hydrogen-bonding interaction with the kinase hinge region, mimicking the adenine ring of ATP [2]. N1-methylation permanently abolishes the pyrrole NH hydrogen bond donor capacity while preserving the pyridine N acceptor, fundamentally altering both the molecular recognition profile and the physicochemical property set relative to the parent N-H 7-azaindole series.

Why 3-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Its Closest In-Class Analogs: A Property-Driven Rationale


Substituting 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine with its nearest structural analogs introduces discrete and often incompatible changes to the physicochemical property profile. The N-H analog 3-ethynyl-1H-pyrrolo[2,3-b]pyridine (CAS 1380307-98-1) carries one hydrogen bond donor (pyrrole NH) and a 61% larger topological polar surface area of 28.7 Ų versus 17.8 Ų [1][2], directly impacting membrane permeability predictions and complicating selectivity engineering in kinase-targeted libraries. The 3-bromo-1-methyl analog (CAS 281192-91-4) shares the zero-HBD profile but introduces a substantially heavier bromine atom (MW 211.06 vs. 156.18 g/mol) with higher lipophilicity (XLogP3 2.0 vs. 1.5), and critically, the bromo substituent engages in Pd-catalyzed cross-coupling reactions rather than the copper-catalyzed azide-alkyne cycloaddition (CuAAC) enabled by the terminal ethynyl group [1][3]. The 5-ethynyl regioisomer (CAS 1207351-16-3) retains the N-H donor (HBD = 1, TPSA = 28.7 Ų) and projects the ethynyl group from the pyridine ring rather than the pyrrole ring, altering the exit vector from the hinge-binding region [4]. Even 3-ethynylpyridine (CAS 2510-23-8) lacks the second nitrogen atom and bicyclic architecture that define the 7-azaindole hinge-binding pharmacophore, with a lower XLogP3 of 1.1 [5]. Each substitution therefore changes at least two pharmacologically relevant parameters simultaneously, making one-to-one property exchange impossible.

3-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine: Quantitative Differentiation Evidence Against Closest Analogs


Elimination of the Pyrrole N-H Hydrogen Bond Donor: A Binary Switch Relevant to Kinase Selectivity and Membrane Permeability

3-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine possesses zero hydrogen bond donor (HBD) atoms, compared to one HBD for its direct N-H analog 3-ethynyl-1H-pyrrolo[2,3-b]pyridine (CAS 1380307-98-1) and the 5-ethynyl regioisomer (CAS 1207351-16-3), both of which retain the pyrrole N-H [1][2]. This difference is pharmacologically significant: the pyrrole NH of 7-azaindole functions as a hydrogen bond donor to the kinase hinge region backbone carbonyl in the canonical bidentate binding mode [3]. N-Methylation permanently eliminates this donor interaction, forcing a monodentate or altered binding geometry that has been exploited to tune kinase selectivity—for example, N-methyl-azaindoles have been used as alternative hinge binders in CaMKK2 inhibitor programs to probe whether selectivity across the kinome can be modulated [4]. The removal of the HBD also reduces TPSA from 28.7 Ų to 17.8 Ų (a 38% reduction), a direction associated with improved passive membrane permeability in drug design [1][2].

Kinase inhibitor design Hydrogen bonding Membrane permeability 7-Azaindole scaffold

Lipophilicity Tuning: Intermediate XLogP3 Value Between 3-Ethynylpyridine and 3-Bromo-1-methyl Analog

3-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine has a computed XLogP3-AA value of 1.5, positioning it between the less lipophilic 3-ethynylpyridine (XLogP3 = 1.1) and the more lipophilic 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (XLogP3 = 2.0) [1][2][3]. Its lipophilicity is comparable to that of the N-H analog 3-ethynyl-1H-pyrrolo[2,3-b]pyridine (XLogP3 = 1.6) and the 5-ethynyl regioisomer (XLogP3 = 1.6), indicating that N-methylation has a negligible net effect on computed logP while simultaneously eliminating the HBD [1][4]. In the context of lead optimization, the combination of moderate lipophilicity (XLogP3 ~1.5) with zero HBD and low TPSA (17.8 Ų) places this compound in a favorable region of multiple ADME predictive models, where excessive lipophilicity (XLogP3 > 3) is associated with poor solubility, high metabolic clearance, and promiscuous off-target binding [5].

Lipophilicity Lead optimization ADME Property-based design

Terminal Ethynyl at C3 Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation and Library Synthesis

The terminal ethynyl (-C≡CH) substituent at the C3 position of 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is a competent reaction partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal bioorthogonal click reaction [1][2]. This capability is absent in the 3-bromo-1-methyl analog (CAS 281192-91-4), which instead requires palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira) that are less compatible with biological systems and more sensitive to steric and electronic variations in the coupling partner [3]. The ethynyl group is also the key functional handle in Sonogashira coupling-based synthetic strategies for constructing 2-substituted 7-azaindoles and more complex heterocyclic architectures [4]. While the N-H analog 3-ethynyl-1H-pyrrolo[2,3-b]pyridine also bears a terminal ethynyl group, its unprotected pyrrole NH can compete in CuAAC reactions or require orthogonal protection strategies during multi-step syntheses, potentially complicating reaction sequences [5].

Click chemistry CuAAC Bioconjugation Chemical biology Fragment-based drug discovery

Regiochemical Precision: C3-Ethynyl Exit Vector Versus the C5-Ethynyl Regioisomer in Kinase-Targeted Library Design

The ethynyl substituent at C3 of 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine projects from the pyrrole ring of the 7-azaindole core, whereas the ethynyl group in the 5-ethynyl regioisomer (CAS 1207351-16-3) extends from the pyridine ring [1][2]. In kinase inhibitor design, the C3 position of 7-azaindole is the primary vector for fragment growing toward the solvent-exposed region or selectivity pockets beyond the hinge, as documented in Cdc7 kinase inhibitor programs where 3-substituted 1H-pyrrolo[2,3-b]pyridines achieved IC50 values as low as 7 nM [3]. The 5-ethynyl regioisomer, by contrast, orients the substituent in a fundamentally different direction that may project toward the ribose pocket or gatekeeper region depending on the kinase [2]. Furthermore, the 5-ethynyl regioisomer retains the N-H donor (HBD = 1; TPSA = 28.7 Ų), making it a distinctly different physicochemical entity from the N-methyl C3-ethynyl compound [2]. The C3 position is also the most common site for Sonogashira-mediated derivatization in 7-azaindole synthesis, as the 3-halo precursors are readily accessible intermediates [4].

Regiochemistry Kinase inhibitor Structure-activity relationship Fragment growing Hinge binder

Molecular Weight and Heavy Atom Count: Lighter Than 3-Bromo Analog, Retaining Lead-Like Property Space

With a molecular weight of 156.18 g/mol and 12 heavy atoms, 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine remains within lead-like chemical space (commonly defined as MW ≤ 350 g/mol and heavy atom count ≤ 26), whereas the 3-bromo-1-methyl analog (MW = 211.06 g/mol, 11 heavy atoms including Br) is 35% heavier due to the bromine atom alone [1][2]. In fragment-based drug discovery, a molecular weight below ~250 g/mol is considered optimal for fragment libraries, and the inclusion of bromine can introduce undesirable X-ray crystallographic artifacts, metabolic liabilities (C-Br bond cleavage), and increased molecular complexity [3]. The N-H analog 3-ethynyl-1H-pyrrolo[2,3-b]pyridine (MW = 142.16 g/mol) is marginally lighter, but the weight advantage of 14 g/mol must be weighed against the functional liability of the additional H-bond donor [4]. The ethynyl group itself adds only 24 Da relative to the unsubstituted parent scaffold, making it a highly atom-economical functional handle [1].

Molecular weight Lead-likeness Fragment-based drug discovery Property filters

High-Value Application Scenarios for 3-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine Based on Quantified Differentiation Evidence


Kinase Inhibitor Fragment Library Design Requiring Zero H-Bond Donor Hinge Binders

When constructing a fragment library for kinase targets where the canonical bidentate 7-azaindole hinge-binding mode is undesired—either to engineer selectivity against closely related kinases or to explore novel binding geometries—3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine provides a scaffold with zero HBD capacity (HBD = 0 vs. HBD = 1 for N-H 7-azaindoles) while retaining the pyridine nitrogen acceptor for hinge recognition [1]. This binary HBD switch has been explicitly explored in CaMKK2 programs where N-methyl-azaindoles were synthesized to probe selectivity modulation across the kinome [2]. The C3-ethynyl group additionally provides a versatile vector for fragment growing via CuAAC or Sonogashira chemistry without requiring deprotection of the pyrrole nitrogen.

CuAAC-Based Bioconjugation and Chemical Probe Synthesis on the 7-Azaindole Scaffold

For chemical biology applications requiring site-specific conjugation of a 7-azaindole moiety to azide-functionalized biomolecules (proteins, oligonucleotides, or fluorescent reporters), the terminal ethynyl group of 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is directly competent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1][2]. The N-methyl protection prevents competing side reactions at the pyrrole nitrogen and eliminates the need for orthogonal protection/deprotection sequences that would be required with the N-H analog . The 3-bromo-1-methyl analog is incompatible with CuAAC and would require a separate Sonogashira step to install an alkyne handle before conjugation, adding synthetic complexity and reducing overall yield.

Property-Based Lead Optimization Where Balancing Lipophilicity and Polarity Is Critical

In lead optimization campaigns where compounds are trending toward excessive lipophilicity (XLogP3 > 3) with associated solubility and metabolic liabilities, 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine (XLogP3 = 1.5) offers a moderately lipophilic starting point that is 0.5 log units less lipophilic than the 3-bromo-1-methyl alternative (XLogP3 = 2.0) while retaining zero HBD and low TPSA (17.8 Ų) [1]. This property combination places the compound in favorable ADME predictive space where the risk of poor solubility and high metabolic turnover is reduced, without sacrificing the membrane permeability advantages conferred by low TPSA and absence of HBDs [2].

Sonogashira-Mediated Diversification for Parallel Library Synthesis of 2-Substituted 7-Azaindoles

The terminal ethynyl group at C3 serves as a competent coupling partner in Sonogashira reactions with aryl or vinyl halides, enabling the one-pot synthesis of 2-substituted 7-azaindoles through a well-precedented alkynylation-cyclization sequence [1][2]. The N-methyl group ensures that the pyrrole nitrogen remains inert during the coupling and cyclization steps, avoiding the need for protecting group strategies that are mandatory when using the N-H analog. This makes 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine a preferred building block for parallel medicinal chemistry efforts where synthetic efficiency and step-count reduction are paramount.

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